4-YODOBUTILCARBAMATO DE TERT-BUTILO

Descripción general

Descripción

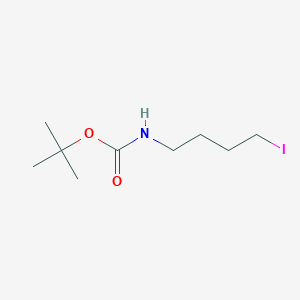

Tert-butyl 4-iodobutylcarbamate: is a chemical compound with the molecular formula C9H18INO2. It features a tert-butyl carbamate group and an iodine atom attached to a four-carbon chain. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Synthesis: Tert-butyl 4-iodobutylcarbamate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Prodrug Development: The compound can be used in the development of prodrugs, where the tert-butyl carbamate group is used to protect amine functionalities during drug synthesis.

Industry:

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl 4-iodobutylcarbamate typically begins with tert-butyl carbamate and 4-iodobutyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for tert-butyl 4-iodobutylcarbamate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: The iodine atom in tert-butyl 4-iodobutylcarbamate is a good leaving group, making it suitable for nucleophilic substitution reactions.

Deprotection: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or acetonitrile (CH3CN) are commonly used.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is often employed for the deprotection of the tert-butyl carbamate group.

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used.

Deprotection: The major product is the free amine, 4-aminobutylcarbamate.

Mecanismo De Acción

Molecular Targets and Pathways:

Nucleophilic Substitution: The iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain and form new bonds.

Comparación Con Compuestos Similares

Tert-butyl 4-bromobutylcarbamate: Similar structure but with a bromine atom instead of iodine.

Tert-butyl 4-chlorobutylcarbamate: Contains a chlorine atom, which is an even poorer leaving group than bromine, making it less suitable for nucleophilic substitution reactions.

Tert-butyl 4-fluorobutylcarbamate: Contains a fluorine atom, which is the least reactive leaving group among halogens, making it the least suitable for nucleophilic substitution reactions.

Uniqueness:

Actividad Biológica

Tert-butyl 4-iodobutylcarbamate (TBIBC) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms, effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Tert-butyl 4-iodobutylcarbamate is characterized by the following chemical formula:

- Molecular Formula : CHINO

- Molecular Weight : 251.25 g/mol

The structure includes a tert-butyl group, which is known for its steric hindrance and influence on the pharmacokinetic properties of compounds.

The biological activity of TBIBC can be attributed to its interaction with various biological targets. The presence of the iodobutyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antioxidant, and cytotoxic properties.

In Vitro Studies

In vitro studies have demonstrated that TBIBC exhibits significant anti-inflammatory activity. For instance, it has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) . The compound's efficacy was evaluated at varying concentrations, revealing a dose-dependent response.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of TBIBC and related compounds:

Case Studies

Several case studies highlight the pharmacological potential of TBIBC:

- Anti-inflammatory Study : A study investigated the anti-inflammatory effects of TBIBC in RAW264.7 cells. The results indicated that TBIBC significantly reduced the expression of cyclooxygenase-2 (Cox2) and TNF-α genes upon LPS stimulation, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity Assessment : In another study, TBIBC was tested for cytotoxic effects against various cancer cell lines, including HeLa cells. The compound demonstrated an IC of 10 µg/mL, indicating substantial cytotoxicity that could be leveraged for therapeutic applications in oncology .

- Metabolic Stability Analysis : Research on metabolic stability revealed that TBIBC exhibits improved metabolic profiles compared to other tert-butyl-containing compounds. This suggests a promising pharmacokinetic advantage for drug development .

Propiedades

IUPAC Name |

tert-butyl N-(4-iodobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18INO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMOGHNVYHTFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701756 | |

| Record name | tert-Butyl (4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262278-40-0 | |

| Record name | tert-Butyl (4-iodobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.